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Primary Targets & Mechanism of Action

CCT251545 is a potent, ATP-competitive, type I inhibitor of the Mediator complex-associated kinases

CDK8 and CDK19 [1] [2] [3]. It binds to the active conformation of these kinases (DMG-in) [3].

The compound was originally discovered through a cell-based screen for inhibitors of the WNT signaling

pathway [1]. Its primary on-target cellular activity is demonstrated by the reduction of phospho-STAT1

(Ser727) levels, a recognized biomarker for CDK8/19 inhibition [1] [2].

Off-Target Selectivity Profile

While CCT251545 demonstrates excellent selectivity over a broad panel of kinases, specific off-targets have

been identified through rigorous profiling.

The table below summarizes the key off-target interactions based on available data:

Target Type Target Name
Potency (IC₅₀ or
% Inhibition)

Assay Context Reference

Kinase Off-Targets GSK3alpha 462 nM Biochemical [2]

GSK3beta 690 nM Biochemical [2]
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Target Type Target Name
Potency (IC₅₀ or
% Inhibition)

Assay Context Reference

PRKCQ 122 nM Biochemical [2]

MKK7beta 68% inhib. at 1
µM

Biochemical [2]

Receptor/Transporter
Off-Targets

Kappa Opioid
Receptor (KOP)

4.4 µM Cell-based
(CEREP panel)

[2]

5-HT Transporter
(h)

3.6 µM Cell-based
(CEREP panel)

[2]

A comprehensive selectivity assessment against 293 kinases at 1 µM revealed that only 6 kinases were

inhibited by more than 50%, confirming high selectivity [2]. Furthermore, a live-cell target engagement

study confirmed that CCT251545 binds potently to CDK8 and CDK19 without showing significant activity

(Kd-apparent > 1 µM) against any other CDK family members in a physiological setting [2] [4].

Experimental Protocols for Selectivity Assessment

Here are detailed methodologies for key experiments used to characterize CCT251545 selectivity, which you

can adapt for your own probe validation.

Biochemical Kinase Selectivity Profiling

This protocol is based on the data from [2].

Objective: To determine the potency (IC₅₀) of CCT251545 against CDK8/19 and a wide panel of

other kinases.
Assay Type: Reporter Displacement Assay (performed by Proteros Biostructures GmbH).

Principle: The assay measures the competitive displacement of a fluorescently-labeled reporter
probe from the ATP-binding site of the kinase.

Key Reagents:
Purified kinase domains of CDK8, CDK19, and other kinases in the panel.

A selective, optical probe for the target kinase.
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Test compound (CCT251545) in a concentration series (e.g., 10 µM to 0.1 nM).

Procedure:
Incubate the kinase with the reporter probe to form a complex that generates an optical signal.

Add increasing concentrations of CCT251545 to compete with the probe.
Measure the decrease in the optical signal as the compound displaces the probe.

Fit the dose-response data to calculate the IC₅₀ value for each kinase.
Data Interpretation: The lower the IC₅₀ value, the higher the potency. The selectivity is calculated by

comparing IC₅₀ values for CDK8/19 to all other kinases tested.

Cellular Target Engagement (Live-Cell Selectivity)

This protocol is based on the method described in Wells et al. (2020) [4] and summarized in [2].

Objective: To quantify direct target occupancy of CDK8, CDK19, and other CDKs by CCT251545 in
live cells.

Assay Type: Bioluminescence Resonance Energy Transfer (BRET).
Principle: Live cells express a CDK protein fused to NanoLuc (Nluc). A cell-permeable energy

transfer probe binds to the CDK, bringing a fluorophore close to Nluc and producing BRET. A test
compound (CCT251545) displaces the probe, reducing BRET signal proportionally to its affinity and

occupancy.
Key Reagents:

HEK-293 cells (or other relevant cell lines) transiently or stably transfected with CDK-Nluc
fusion constructs for all 21 human CDKs.

Specific energy transfer probes for different CDK subgroups (e.g., Probe 3 from [4] for CDK8,
CDK9, CDK19).

CCT251545 in a concentration series.
Procedure:

Seed cells expressing a specific CDK-Nluc fusion.
Add the optimized energy transfer probe for that CDK at a concentration near its Kd-apparent.

Treat cells with CCT251545 and measure both donor (Nluc) and acceptor (fluorophore)
luminescence.

Calculate the BRET ratio and then the fractional occupancy of the CDK by the compound.
Data Interpretation: The concentration of CCT251545 that occupies 50% of the target (EC₅₀) is

reported as the Kd-apparent, providing a direct measure of binding affinity in a live-cell context. This
method confirmed single-digit nM Kd-apparent for CDK8/19 and no binding to other CDKs below 1

µM [2].

The following diagram illustrates the logical workflow and key relationships for assessing CCT251545

selectivity:
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Frequently Asked Questions (FAQs)

Q1: What is the most critical cellular biomarker to confirm on-target activity of CCT251545 in my

experiment? A1: The phosphorylation of STAT1 at Ser727 (pSTAT1-Ser727) is a well-validated, direct

biomarker of CDK8/19 kinase activity. A reduction in pSTAT1-Ser727 levels, measured by Western blot,

with an IC₅₀ of ~9 nM in SW620 cells, robustly indicates successful target engagement [1] [2].

Q2: For my cancer model study, should I be concerned about the off-target inhibition of GSK3α/β by

CCT251545? A2: The risk is likely low for studies focused on CDK8/19 biology in the context of WNT

signaling. The inhibitory potency (IC₅₀) of CCT251545 for GSK3α/β is over 50-times weaker (462-690 nM)

than for CDK8/19 (<10 nM) [2]. At concentrations typically used to inhibit CDK8/19 (e.g., 10-100 nM),

significant GSK3 inhibition is unlikely. However, if your study involves very high compound concentrations

or directly investigates GSK3-sensitive pathways, this off-target effect should be controlled for.

Q3: How can I be sure that the phenotypic effects I see with CCT251545 are due to CDK8/19

inhibition and not other targets? A3: The gold-standard approach is to use a combination of strategies:

Live-Cell Target Engagement: Use the BRET method [4] to confirm CDK8/19 occupancy in your

specific cell model at the concentration used.
Genetic Rescue: Express a compound-resistant (mutated) form of CDK8 in your cells. If the

phenotypic effect is reversed, it confirms on-target mechanism [2].
Use of an Inactive Control: Employ a structurally similar but inactive control compound (e.g.,

CCT251099) to rule out non-specific effects [2].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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